molecular formula C14H18N2O2 B5682249 N-benzyl-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide

N-benzyl-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide

Cat. No. B5682249
M. Wt: 246.30 g/mol
InChI Key: WZJBMLDIOFUIOM-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide, commonly known as BZP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a psychoactive compound that has been used as a recreational drug in some countries, but its scientific research applications are more significant.

Mechanism of Action

BZP acts as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. BZP also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the activity of the central nervous system, leading to effects such as increased alertness, euphoria, and increased heart rate.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects. BZP has been shown to increase the release of dopamine and serotonin, leading to increased activity in the central nervous system. BZP has also been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. BZP has been shown to have potential toxic effects on the liver and kidneys.

Advantages and Limitations for Lab Experiments

BZP has several advantages and limitations for lab experiments. One of the advantages is that BZP is a readily available compound that can be synthesized easily. BZP is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. One of the limitations is that BZP has potential toxic effects on the liver and kidneys, which can limit its use in certain experiments. BZP is also a psychoactive compound, which can limit its use in certain experiments where psychoactive effects are not desired.

Future Directions

There are several future directions for the research of BZP. One direction is the development of new psychoactive compounds based on the structure of BZP. Another direction is the study of the long-term effects of BZP on the central nervous system and other organs. The potential use of BZP as a therapeutic agent for various diseases such as depression and anxiety is another future direction. The development of new methods for the synthesis and purification of BZP is also a potential future direction. Overall, BZP has significant potential for scientific research applications and further investigation is warranted.

Synthesis Methods

BZP is a synthetic compound that can be synthesized through various methods. One of the most common methods involves the reaction of benzyl chloride and N-methylpyrrolidinone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

BZP has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BZP has been used as a tool to study the effects of psychoactive compounds on the central nervous system. BZP has also been used as a model compound to study the structure-activity relationships of psychoactive compounds. In pharmacology, BZP has been used to study the effects of psychoactive compounds on various receptors such as serotonin and dopamine receptors. In medicinal chemistry, BZP has been used as a lead compound to develop new psychoactive compounds with improved potency and selectivity.

properties

IUPAC Name

N-benzyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-15(10-12-6-3-2-4-7-12)14(18)11-16-9-5-8-13(16)17/h2-4,6-7H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJBMLDIOFUIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Benzyl-N-methyl-2-(2-oxo-pyrrolidin-1-yl)-acetamide

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